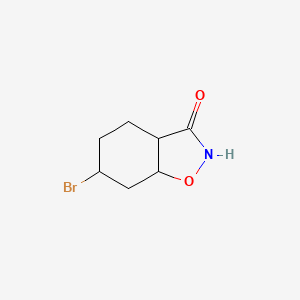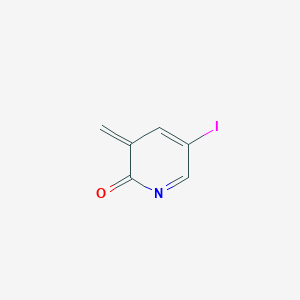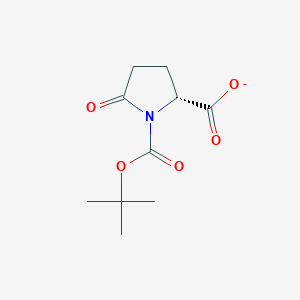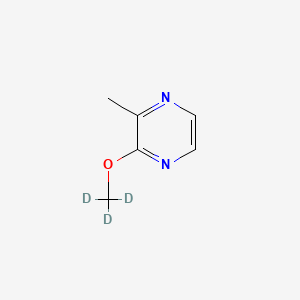
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with a unique structure that includes a bromine atom and a hexahydro-benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the bromination of a precursor compound followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Scientific Research Applications
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Contains a fluorine atom, which can influence its biological activity and stability.
Uniqueness
The presence of the bromine atom in 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C7H10BrNO2 |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h4-6H,1-3H2,(H,9,10) |
InChI Key |
RJLJAULNMNOBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)ONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)
![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)

![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)
![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)






